molecular formula C17H24O B14154143 Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one CAS No. 89201-95-6

Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one

Katalognummer: B14154143
CAS-Nummer: 89201-95-6
Molekulargewicht: 244.37 g/mol
InChI-Schlüssel: BUPMUVCWLSHMKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[1131]heptadeca-1(17),13,15-trien-2-one is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one typically involves a series of organic reactions that construct the bicyclic framework. One common method involves the use of a metal template, such as ruthenium, to facilitate the formation of the macrocyclic structure. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-12-one
  • Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-7-ylmethyl

Uniqueness

Bicyclo[1131]heptadeca-1(17),13,15-trien-2-one is unique due to its specific bicyclic structure and the position of the functional groups

Eigenschaften

CAS-Nummer

89201-95-6

Molekularformel

C17H24O

Molekulargewicht

244.37 g/mol

IUPAC-Name

bicyclo[11.3.1]heptadeca-1(16),13(17),14-trien-2-one

InChI

InChI=1S/C17H24O/c18-17-13-8-6-4-2-1-3-5-7-10-15-11-9-12-16(17)14-15/h9,11-12,14H,1-8,10,13H2

InChI-Schlüssel

BUPMUVCWLSHMKP-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCCC(=O)C2=CC=CC(=C2)CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.